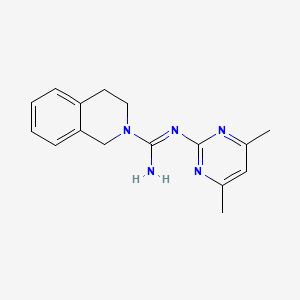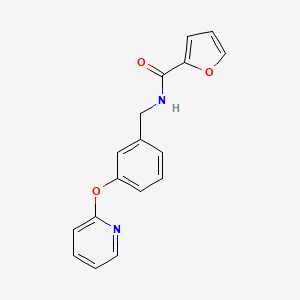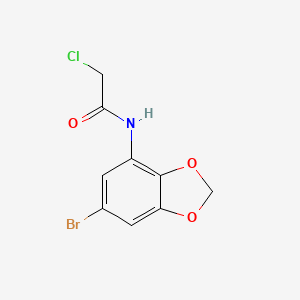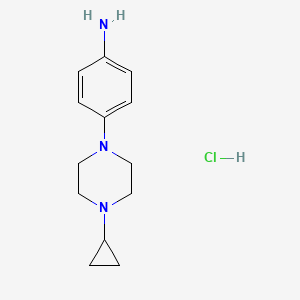
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide, commonly known as DMPCI, is a synthetic compound composed of a pyrimidine and an isoquinoline. DMPCI has been studied in recent years due to its potential applications in the scientific research field. In
Scientific Research Applications
Antimicrobial Applications
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide: has been studied for its potential as an antimicrobial agent. The compound’s ability to inhibit the growth of various bacterial and fungal strains has been explored, particularly when synthesized into metal complexes . These complexes have shown increased inhibition compared to the ligand alone, suggesting a promising avenue for developing new antimicrobial therapies.
Anthelmintic Activity
The anthelmintic activity of this compound has also been evaluated, particularly against adult Indian earthworms, Pheretima posthuma . The presence of metal in the synthesized complexes of the compound has been found to enhance its anthelmintic properties, indicating its potential use in treating parasitic worm infections.
Azo Dye Ligand Synthesis
The compound serves as a precursor in the synthesis of azo dye ligands. These ligands, when coupled with metals like Ni(II), Cu(II), and Zn(II), form complexes that have been characterized and studied for their biological activities . The azo group in these dyes plays a crucial role in chelation, allowing for stable complex formation with metal ions.
Drug Design
Due to the emergence of resistant human pathogens, there is a significant interest in the development of novel drugs. The compound’s ability to form stable metal complexes extends the landscape of drug design, enabling novel mechanisms of action . This could lead to the creation of new therapeutic agents with improved efficacy against resistant strains.
Coordination Chemistry
In coordination chemistry, the compound is of interest due to its role as a coordinating ligand. It can form stable complexes with both transitional and non-transitional metal ions, which is essential for the development of new materials and catalysts .
Heterocyclic Chemistry
The compound is a significant attraction for medicinal chemists because of its heterocyclic base. Heterocyclic compounds are known for their wide range of biological activities, and the development of new derivatives is a key area of research .
Antiviral Research
While specific studies on the antiviral applications of this compound were not found in the search results, related pyridine compounds have shown antimicrobial and antiviral activities . This suggests that further research into the antiviral potential of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide could be fruitful.
Bioactive Compound Development
The compound’s role in the synthesis of bioactive compounds, particularly those with azo dye structures, is noteworthy. Azo dyes have been associated with a variety of biological activities, including herbicidal, anti-inflammatory, and antibacterial properties . This makes the compound a valuable starting point for the development of new bioactive materials.
properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-9-12(2)19-16(18-11)20-15(17)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFOFPMHWIWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)
![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)





![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2919219.png)